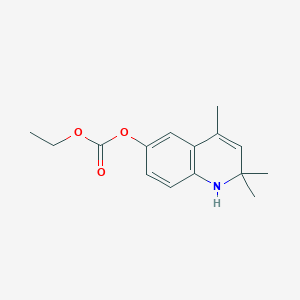

Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate

Description

Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate is a synthetic dihydroquinoline derivative characterized by a carbonate ester functional group at the 6-position of the quinoline ring. This compound shares structural similarities with ethoxyquin (ethyl 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl ether), a well-documented antioxidant used in industrial applications such as animal feed preservation . However, the substitution of the ether group with a carbonate moiety likely alters its chemical reactivity, metabolic pathways, and biological activity. While ethoxyquin has faced regulatory restrictions due to toxicity concerns, structural modifications like carbonate substitution aim to mitigate adverse effects while retaining antioxidative properties .

Properties

IUPAC Name |

ethyl (2,2,4-trimethyl-1H-quinolin-6-yl) carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-5-18-14(17)19-11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-9,16H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWYHDNGLSXHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and reduces the production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit oxidative stress by scavenging free radicals, thereby protecting cells from damage. It also modulates various signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate and related compounds:

Key Observations:

- Ethoxyquin vs. Ethyl Carbonate Analogs: The substitution of the ether group (-OCH₂CH₃) with a carbonate (-COOCH₂CH₃) may enhance hydrolytic stability and alter metabolic pathways. Ethoxyquin is metabolized via ethyl group cleavage, forming toxic quinone imines (e.g., EQI), which conjugate with nucleophiles like NAC .

- BDHQ: The introduction of a benzoyl group at the nitrogen atom in BDHQ prevents the formation of 2,2,4-trimethyl-6(2H)-quinolinone, a toxic metabolite associated with ethoxyquin . This suggests that nitrogen modifications are critical for improving safety profiles.

- Dihydroisoquinoline Derivatives: While structurally distinct (isoquinoline vs. quinoline core), compounds like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline exhibit diverse bioactivities, underscoring the role of substituents in modulating function .

Antioxidant Efficacy and Toxicity Profiles

Ethoxyquin

- Activity : Effective antioxidant but exhibits pro-oxidant behavior under certain conditions, leading to oxidative stress and DNA damage .

- Toxicity: Metabolites like EQI are implicated in hepatotoxicity and carcinogenicity, restricting its use in human applications .

This compound

- Hypothesized Advantages: The carbonate group may resist metabolic cleavage, reducing the generation of reactive intermediates.

BDHQ

Metabolic and Regulatory Considerations

- Ethoxyquin : Banned in human therapeutics due to metabolite-linked toxicity. Its use is restricted to industrial applications like feed preservation .

- BDHQ and Ethyl Carbonate Analogs : Designed to circumvent metabolic pitfalls. BDHQ has shown promise in preclinical studies, but clinical data are lacking .

Q & A

Q. What are the primary synthetic pathways for Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted aniline derivatives and carbonyl compounds. For example, analogous quinoline derivatives are synthesized via acid-catalyzed cyclization of aniline with acetone, followed by esterification of the hydroxyl group at the 6-position using ethyl chloroformate . Key factors include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance cyclization efficiency.

- Temperature control : Reactions at 80–100°C optimize intermediate formation while minimizing side products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve esterification yields.

Yield optimization requires monitoring by HPLC or TLC to confirm intermediate purity .

Q. How can the structure of this compound be validated using spectroscopic and chromatographic methods?

- NMR : ¹H and ¹³C NMR confirm the quinoline core (aromatic protons at δ 6.8–7.5 ppm) and ethyl carbonate group (COOCH₂CH₃ triplet at δ 4.3–4.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 289.167 (calculated for C₁₆H₂₁NO₃).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and resolve degradation products .

Q. What role do the methyl and ethyl carbonate substituents play in the compound’s physicochemical properties?

- Methyl groups (2,2,4-positions) : Enhance steric hindrance, stabilizing the dihydroquinoline ring against oxidation .

- Ethyl carbonate (6-position) : Introduces polarity, improving solubility in organic solvents (logP ~2.8) compared to non-esterified analogs. This group also serves as a reactive site for further derivatization .

Advanced Research Questions

Q. What mechanistic pathways govern the compound’s reactivity under photolytic or oxidative conditions?

Under UV light, the dihydroquinoline core undergoes homolytic cleavage, generating aminyl radicals (detected via ESR spectroscopy). These radicals dimerize or react with oxygen to form nitroxyl species, with quantum yields <0.001 in aerobic conditions . Oxidative stability studies (e.g., H₂O₂ exposure) reveal that the ethyl carbonate group reduces susceptibility to ring-opening compared to hydroxylated analogs .

Q. How does the compound interact with biological targets, and what methodologies quantify its antioxidant efficacy?

- Mechanism : The quinoline core scavenges free radicals (e.g., DPPH assay, IC₅₀ ~20 µM), while the ethyl carbonate group modulates membrane permeability, enhancing cellular uptake .

- In vitro models : HepG2 cells treated with acetaminophen show reduced lipid peroxidation (measured via malondialdehyde assay) and upregulated Nrf2 pathways (qRT-PCR confirmation) .

- In vivo validation : Rat models of liver injury demonstrate dose-dependent reductions in ALT/AST levels (ELISA) and histopathological improvements .

Q. What analytical strategies resolve contradictions in stability data across different experimental setups?

- Forced degradation studies : Expose the compound to heat (60°C), light (UV-A), and humidity (75% RH) for 14 days. Monitor degradation via UPLC-MS to identify primary degradation products (e.g., quinoline ring oxidation).

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can computational methods predict the compound’s structure-activity relationships (SAR) for targeted drug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.